molecular formula C23H25N3O2 B2466236 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide CAS No. 885177-05-9

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide

Cat. No.: B2466236
CAS No.: 885177-05-9
M. Wt: 375.472
InChI Key: OLIYUQLEPWFOCR-UHFFFAOYSA-N
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Description

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide is a complex organic compound with a unique structure that includes multiple methyl groups and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide typically involves multistep organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as palladium or cobalt complexes and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

IUPAC Name

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-14(2)23(28)24-22-20(18-10-6-15(3)7-11-18)21(27)17(5)25-26(22)19-12-8-16(4)9-13-19/h6-14H,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIYUQLEPWFOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C(C2=O)C)C3=CC=C(C=C3)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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